2,6-Dichlorobenzenesulfonyl chloride

説明

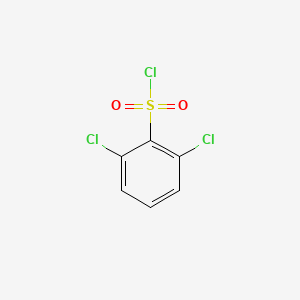

Structure

3D Structure

特性

IUPAC Name |

2,6-dichlorobenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl3O2S/c7-4-2-1-3-5(8)6(4)12(9,10)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGGKQIKICKLWGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)S(=O)(=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7049346 | |

| Record name | 2,6-Dichlorobenzenesulfonylchloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7049346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6579-54-0 | |

| Record name | 2,6-Dichlorobenzenesulfonylchloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006579540 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Dichlorobenzenesulfonylchloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7049346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-Dichlorobenzenesulfonyl Chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-DICHLOROBENZENESULFONYLCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8523KF52ZN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2,6-Dichlorobenzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2,6-dichlorobenzenesulfonyl chloride, an important intermediate in the fields of organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs.[1] This document details a reliable synthetic protocol and outlines the key analytical techniques used to verify the structure and purity of the compound.

Synthesis of this compound

The synthesis of this compound can be effectively achieved through the oxidation of 2,6-dichlorothiophenol. This method utilizes N-chlorosuccinimide as the oxidizing agent in a mixed solvent system.

A common synthetic approach involves the reaction of 2,6-dichlorothiophenol with N-chlorosuccinimide in a mixture of acetic acid, water, and dichloromethane.[1] The reaction is initiated at a low temperature and then allowed to warm to room temperature. The presence of potassium acetate is also noted in the reaction mixture.[1] Following the reaction, a standard workup procedure involving extraction and drying of the organic layer yields the desired product.[1]

References

physical and chemical properties of 2,6-Dichlorobenzenesulfonyl chloride

An In-depth Technical Guide to 2,6-Dichlorobenzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of this compound. It includes detailed experimental protocols for its synthesis and purification, along with its applications in organic synthesis and drug discovery.

Chemical Identity and Physical Properties

This compound, also known as 2,6-dichlorophenylsulfonyl chloride, is an aryl sulfonyl chloride derivative.[1] It serves as a crucial raw material and intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs.[2][3]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₆H₃Cl₃O₂S | [4][5] |

| Molecular Weight | 245.51 g/mol | [4][5] |

| CAS Number | 6579-54-0 | [2][3] |

| Appearance | White to light yellow powder or crystal | [3] |

| Melting Point | 53-56 °C | [1][2][3] |

| Boiling Point | 326.0 ± 32.0 °C (Predicted) | [2][3] |

| Density | 1.636 ± 0.06 g/cm³ (Predicted) | [2][3] |

| Solubility | Reacts with water | [2][3] |

| Flash Point | >230 °F (>110 °C) | [3] |

| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon) | [3] |

Table 2: Chemical Identifiers

| Identifier | Value | Reference |

| IUPAC Name | This compound | [5] |

| InChI | 1S/C6H3Cl3O2S/c7-4-2-1-3-5(8)6(4)12(9,10)11/h1-3H | [1][5] |

| InChIKey | WGGKQIKICKLWGN-UHFFFAOYSA-N | [1][5] |

| SMILES | Clc1cccc(Cl)c1S(Cl)(=O)=O | [1] |

Reactivity and Stability

This compound is a reactive compound, primarily due to the electrophilic nature of the sulfur atom in the sulfonyl chloride group.

-

Reactivity: The presence of two electron-withdrawing chlorine atoms on the benzene ring enhances the electrophilicity of the sulfur atom, making it highly susceptible to nucleophilic attack. It readily reacts with water and other nucleophiles.[2][3] This heightened reactivity is advantageous for the synthesis of sulfonamides and sulfonate esters, especially when dealing with less nucleophilic substrates.[6]

-

Stability: The compound is stable under normal, dry conditions.[7] However, it is sensitive to moisture and should be stored under an inert atmosphere.[3]

-

Hazardous Decomposition: Under normal use conditions, hazardous decomposition products are not expected.[7]

-

Incompatible Materials: It should be kept away from strong oxidizing agents.[7]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the oxidation of 2,6-dichlorothiophenol.[2]

Materials:

-

2,6-dichlorothiophenol (10.0 g, 55.8 mmol)

-

N-chlorosuccinimide (NCS) (37.28 g, 279 mmol)

-

Potassium acetate (2.29 g, 27.9 mmol)

-

Acetic acid

-

Water

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate

Procedure:

-

Prepare a mixed solvent of acetic acid/water/dichloromethane in a 3/1/4 volume ratio.

-

In a reaction vessel, add 200 mL of the mixed solvent.

-

To the solvent, add 2,6-dichlorothiophenol, N-chlorosuccinimide, and potassium acetate.

-

Cool the reaction mixture to 0 °C and stir.

-

Subsequently, allow the mixture to warm to room temperature and continue stirring until the reaction is complete.

-

Upon completion, dilute the mixture with 200 mL of dichloromethane.

-

Wash the organic layer three times with 100 mL of water.

-

Dry the organic layer with anhydrous sodium sulfate.

-

Concentrate the solution to yield this compound. (Expected yield: ~80%).[2]

Caption: Workflow for the synthesis of this compound.

General Purification Protocol

Purification of the crude product can be achieved through recrystallization or flash chromatography, similar to analogous compounds.[8][9]

Recrystallization:

-

Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., hexanes).

-

Allow the solution to cool slowly to room temperature, then cool further to -20 °C for several hours to induce crystallization.

-

Collect the crystals by filtration.

-

Wash the crystals with a small amount of cold solvent.

-

Dry the purified crystals under vacuum.

Flash Chromatography:

-

Dissolve the crude product in a minimum amount of the chromatography eluent.

-

Load the solution onto a silica gel column.

-

Elute the column with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).

-

Collect the fractions containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure.

Spectroscopic Data

Table 3: Spectroscopic Data for this compound

| Technique | Data | Reference |

| ¹H NMR (CDCl₃) | δ 7.57 (d, 2H), 7.47 (t, 1H) | [2][3] |

| IR Spectroscopy | Characteristic strong absorption bands for sulfonyl chlorides are expected in the regions of 1410-1370 cm⁻¹ and 1204-1166 cm⁻¹. | [4][5][10] |

| Mass Spectrometry | Molecular Ion (M⁺): m/z ≈ 244 (with isotopic peaks for chlorine). Key fragment ions are observed at m/z 145 and 209. | [5] |

Applications in Drug Development and Organic Synthesis

This compound is a versatile reagent in medicinal chemistry and organic synthesis, primarily used for the introduction of the 2,6-dichlorobenzenesulfonyl group into molecules.

-

Synthesis of Sulfonamides: It is a key starting material for synthesizing sulfonamide-containing compounds. Sulfonamides are a critical class of compounds with a wide range of biological activities.

-

Drug Discovery: This reagent has been used in the synthesis of cycloheptyl substituted 1,2,4-triazolopyridine (TZP) analogs, which are being explored for their therapeutic potential. The 2,6-dichloro substitution pattern can influence the pharmacokinetic and pharmacodynamic properties of the final drug candidate.[11]

Caption: Role in the synthesis of bioactive molecules.

Safety and Handling

This compound is classified as a corrosive solid.[7] It causes severe skin burns and eye damage.[5]

-

Handling: Use only under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, goggles, and a face shield.[7]

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place, preferably in a corrosives area.[7]

-

First Aid: In case of contact with skin or eyes, rinse immediately with plenty of water for at least 15 minutes and seek immediate medical attention. If inhaled, move to fresh air. If swallowed, do NOT induce vomiting and seek immediate medical attention.[7]

References

- 1. This compound 97 6579-54-0 [sigmaaldrich.com]

- 2. This compound | 6579-54-0 [chemicalbook.com]

- 3. This compound CAS#: 6579-54-0 [chemicalbook.com]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. 2,6-Dichlorobenzenesulfonylchloride | C6H3Cl3O2S | CID 522183 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. fishersci.com [fishersci.com]

- 8. rsc.org [rsc.org]

- 9. benchchem.com [benchchem.com]

- 10. acdlabs.com [acdlabs.com]

- 11. benchchem.com [benchchem.com]

An In-depth Technical Guide to 2,6-Dichlorobenzenesulfonyl Chloride (CAS Number: 6579-54-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dichlorobenzenesulfonyl chloride, with the CAS number 6579-54-0, is a pivotal chemical intermediate in the landscape of organic synthesis and medicinal chemistry.[1] As an aryl sulfonyl chloride derivative, its unique structural features, particularly the presence of two chlorine atoms ortho to the sulfonyl chloride group, impart distinct reactivity and make it a valuable building block for a range of complex molecules.[1] This guide provides a comprehensive overview of its chemical and physical properties, synthesis, reactivity, applications in drug discovery, and safety and handling protocols, tailored for professionals in the scientific community.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development. The key properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 6579-54-0 | [2] |

| Molecular Formula | C₆H₃Cl₃O₂S | [2] |

| Molecular Weight | 245.51 g/mol | [3] |

| Appearance | White to light yellow powder or crystals | [1] |

| Melting Point | 53-56 °C | [3] |

| Boiling Point | 326.0 ± 32.0 °C (Predicted) | [1] |

| Density | 1.636 ± 0.06 g/cm³ (Predicted) | [1] |

| Solubility | Reacts with water | [1] |

| InChI Key | WGGKQIKICKLWGN-UHFFFAOYSA-N | [3] |

| SMILES | C1=CC(=C(C(=C1)Cl)S(=O)(=O)Cl)Cl | [2] |

Spectroscopic Data

Spectroscopic analysis is crucial for the verification of the identity and purity of this compound.

-

¹H NMR (CDCl₃): δ 7.57 (d, 2H), 7.47 (t, 1H).[1]

-

Infrared (IR) Spectrum: The IR spectrum of this compound is available and provides characteristic absorption bands for its functional groups.[4][5][6]

-

Mass Spectrum (MS): The mass spectrum shows characteristic fragmentation patterns that can be used for its identification.[5]

Synthesis

A common and effective method for the synthesis of this compound involves the oxidation of 2,6-dichlorothiophenol.

Experimental Protocol: Synthesis from 2,6-Dichlorothiophenol[1]

Materials:

-

2,6-Dichlorothiophenol (10.0 g, 55.8 mmol)

-

N-Chlorosuccinimide (NCS) (37.28 g, 279 mmol)

-

Potassium acetate (2.29 g, 27.9 mmol)

-

Mixed solvent: Acetic acid/Water/Dichloromethane (3:1:4 by volume, 200 mL)

-

Dichloromethane (for dilution and washing)

-

Anhydrous sodium sulfate

Procedure:

-

To a 500 mL round-bottom flask, add the mixed solvent (200 mL), 2,6-dichlorothiophenol (10.0 g), N-chlorosuccinimide (37.28 g), and potassium acetate (2.29 g).

-

Cool the reaction mixture to 0 °C using an ice bath and stir.

-

Allow the reaction to slowly warm to room temperature and continue stirring until the reaction is complete (monitor by TLC).

-

Upon completion, dilute the mixture with 200 mL of dichloromethane.

-

Wash the organic layer three times with 100 mL of water.

-

Dry the organic layer with anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure to yield this compound.

Expected Yield: Approximately 11 g (80%).

Caption: Workflow for the synthesis of this compound.

Reactivity and Applications in Drug Development

This compound is a versatile reagent, primarily utilized for the introduction of the 2,6-dichlorobenzenesulfonyl group into molecules. Its most common reaction is with primary and secondary amines to form sulfonamides.

General Reaction: Sulfonamide Formation

The reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion.

Caption: General reaction pathway for sulfonamide synthesis.

Applications in the Synthesis of Biologically Active Molecules

This compound serves as a key starting material in the synthesis of various compounds with potential therapeutic applications.

-

Sulfonamide-containing Diarylsquaramides: This class of compounds is being investigated for various biological activities. The synthesis involves the reaction of this compound with an appropriate amino-functionalized precursor to introduce the sulfonamide moiety.[3] Diarylsquaramides are known to possess unique hydrogen bonding capabilities, making them of interest in areas such as anion recognition and as potential enzyme inhibitors.[4][7]

-

Cycloheptyl Substituted 1,2,4-Triazolopyridine (TZP) Analogs: this compound is used in the multi-step synthesis of these analogs.[3] The triazolopyridine scaffold is a well-established pharmacophore found in a variety of drugs with diverse biological activities, including anti-inflammatory, antibacterial, and anticancer properties.[8][9] The sulfonamide linkage can modulate the physicochemical and pharmacological properties of the final compounds.

Potential Biological Signaling Pathways

While the direct interaction of this compound with biological pathways is not its intended use, the sulfonamides derived from it are of significant interest in drug discovery. Sulfonamides are a well-established class of drugs with a wide range of biological targets.[5][6][10][11] For instance, many sulfonamide-containing drugs act as inhibitors of key enzymes. A hypothetical signaling pathway that could be targeted by a drug candidate synthesized using this compound is depicted below.

Caption: Hypothetical signaling pathway targeted by a sulfonamide-based drug.

Safety and Handling

This compound is a corrosive and moisture-sensitive compound that requires careful handling.

Hazard Identification:

-

GHS Pictograms: GHS05 (Corrosion)

-

Signal Word: Danger

-

Hazard Statements: H314 (Causes severe skin burns and eye damage)

-

Precautionary Statements: P260, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338

Handling and Storage:

-

Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Store in a tightly closed container in a cool, dry place, away from moisture.

-

It is moisture-sensitive and reacts with water.

First Aid Measures:

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Conclusion

This compound is a valuable and reactive intermediate with significant applications in the synthesis of sulfonamides for pharmaceutical and agrochemical research. Its unique substitution pattern provides a scaffold for the development of novel compounds with diverse biological activities. A thorough understanding of its properties, synthesis, and reactivity, coupled with strict adherence to safety protocols, is essential for its successful and safe utilization in the laboratory.

References

- 1. This compound | 6579-54-0 [chemicalbook.com]

- 2. 2,6-Dichlorobenzenesulfonylchloride | C6H3Cl3O2S | CID 522183 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,6-ジクロロベンゼンスルホニルクロリド 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. impactfactor.org [impactfactor.org]

- 6. Synthesis of novel sulfonamide analogs containing sulfamerazine/sulfaguanidine and their biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. N,N'-diarylsquaramides: general, high-yielding synthesis and applications in colorimetric anion sensing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. A Novel Series of [1,2,4]Triazolo[4,3-a]Pyridine Sulfonamides as Potential Antimalarial Agents: In Silico Studies, Synthesis and In Vitro Evaluation [mdpi.com]

- 10. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and Biological Investigation of some Novel Sulfonamide and Amide Derivatives Containing Coumarin Moieties - PMC [pmc.ncbi.nlm.nih.gov]

molecular structure of 2,6-Dichlorobenzenesulfonyl chloride

An In-depth Technical Guide to 2,6-Dichlorobenzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of this compound, a key reagent and building block in modern organic and medicinal chemistry. It covers its chemical structure, physical and spectral properties, synthesis protocols, and its application in the synthesis of sulfonamides, a critical functional group in many pharmaceutical agents.

Molecular Structure and Identification

This compound is an aryl sulfonyl chloride derivative characterized by a benzene ring substituted with two chlorine atoms at positions 2 and 6, and a sulfonyl chloride group at position 1. This substitution pattern imparts specific reactivity and steric properties to the molecule.

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 6579-54-0[1] |

| Molecular Formula | C₆H₃Cl₃O₂S[1][2] |

| SMILES | C1=CC(=C(C(=C1)Cl)S(=O)(=O)Cl)Cl[1] |

| InChI Key | WGGKQIKICKLWGN-UHFFFAOYSA-N[1] |

Physicochemical and Spectroscopic Data

The quantitative properties of this compound are summarized below. It is a white to light yellow crystalline solid that is sensitive to moisture.[3]

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 245.51 g/mol | [4] |

| Melting Point | 53-56 °C | [3][5] |

| Boiling Point | 326.0 ± 32.0 °C (Predicted) | [3] |

| Density | 1.636 ± 0.06 g/cm³ (Predicted) | [3] |

| Appearance | White to Light yellow powder to crystal | [3] |

| Solubility | Reacts with water | [3] |

Table 2: Spectroscopic Data

| Technique | Data Highlights |

| ¹H NMR | (CDCl₃): δ 7.57 (d, 2H), 7.47 (t, 1H)[3][5] |

| Mass Spectrometry | Molecular Ion Peak (m/z): 244. Fragments observed at 209, 145, 111, 109.[1] |

| IR Spectroscopy | Data available from NIST and commercial supplier databases.[1][6] |

Synthesis of this compound

This compound can be synthesized via several routes. A common laboratory preparation involves the oxidative chlorination of 2,6-dichlorothiophenol. An alternative method starts from 2,6-dichloroaniline.[7]

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis from 2,6-Dichlorothiophenol[4][6]

This protocol details the synthesis via oxidative chlorination.

-

Reaction Setup : To a mixed solvent (200 mL) of acetic acid, water, and dichloromethane (3:1:4 by volume), add 2,6-dichlorothiophenol (10.0 g, 55.8 mmol), N-chlorosuccinimide (37.28 g, 279 mmol), and potassium acetate (2.29 g, 27.9 mmol).

-

Reaction Conditions : Stir the reaction mixture at 0 °C and subsequently allow it to warm to room temperature.

-

Workup : After the reaction is complete (monitor by TLC), dilute the mixture with 200 mL of dichloromethane.

-

Extraction : Wash the organic layer three times with 100 mL of water.

-

Drying and Concentration : Dry the organic layer with anhydrous sodium sulfate and concentrate under reduced pressure to yield the product.

-

Yield : This procedure typically yields around 11 g (80%) of this compound.[3][5]

Core Application: Sulfonamide Synthesis

A primary application for this compound in drug development is the synthesis of sulfonamides.[5] Sulfonamides are a cornerstone of medicinal chemistry, present in a wide range of antibacterial, anti-inflammatory, and anticancer drugs. The reaction is a nucleophilic substitution where a primary or secondary amine attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride.

Caption: General workflow for sulfonamide synthesis.

Experimental Protocol: General Synthesis of N-Substituted Sulfonamides

This protocol is a general method applicable for synthesizing a variety of sulfonamides from primary or secondary amines.[8]

-

Materials :

-

This compound (1.0 eq)

-

Primary or Secondary Amine (1.0 - 1.2 eq)

-

Anhydrous Pyridine or Triethylamine (1.5 - 2.0 eq)

-

Anhydrous Dichloromethane (DCM)

-

1M Hydrochloric Acid (HCl), Saturated Sodium Bicarbonate (NaHCO₃), Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel for chromatography

-

-

Reaction Setup : Dissolve the amine (1.2 eq) in anhydrous DCM in a round-bottom flask.

-

Base Addition : Cool the solution to 0 °C in an ice bath. Slowly add the base (e.g., pyridine, 1.5 eq).

-

Sulfonyl Chloride Addition : Add a solution of this compound (1.0 eq) in a minimal amount of anhydrous DCM dropwise to the reaction mixture at 0 °C.

-

Reaction : Allow the mixture to warm to room temperature and stir for 6-18 hours. Monitor progress by Thin Layer Chromatography (TLC).

-

Workup : Upon completion, dilute the mixture with DCM. Wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the pure sulfonamide.

Role in Drug Discovery

This compound serves as a versatile building block. The steric hindrance provided by the two ortho chlorine atoms can influence the conformation of the final sulfonamide, which can be crucial for tuning binding affinity to a biological target. Furthermore, the electron-withdrawing nature of the chlorine atoms modulates the acidity of the sulfonamide N-H proton, affecting its pharmacokinetic properties.

Caption: Role as a building block in drug discovery.

Safety and Handling

This compound is a corrosive substance that causes severe skin burns and eye damage.[1] It reacts with water and is moisture-sensitive.[3]

-

Handling : Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Storage : Store under an inert gas (nitrogen or argon) at 2-8°C.[3] Keep the container tightly sealed in a dry place.

-

Disposal : Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.

References

- 1. 2,6-Dichlorobenzenesulfonylchloride | C6H3Cl3O2S | CID 522183 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. This compound CAS#: 6579-54-0 [chemicalbook.com]

- 4. 6579-54-0 | this compound | Aryls | Ambeed.com [ambeed.com]

- 5. This compound | 6579-54-0 [chemicalbook.com]

- 6. This compound [webbook.nist.gov]

- 7. rsc.org [rsc.org]

- 8. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Reactivity of 2,6-Dichlorobenzenesulfonyl Chloride with Primary Amines

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity of 2,6-dichlorobenzenesulfonyl chloride with primary amines. The formation of sulfonamides is a cornerstone of medicinal chemistry, and understanding the nuances of this reaction with sterically hindered sulfonylating agents is critical for the successful synthesis of novel therapeutic candidates. This document details the core principles of the reaction, including its mechanism, the profound impact of steric hindrance, and strategies to overcome synthetic challenges. Detailed experimental protocols, quantitative data, and logical workflow visualizations are provided to aid researchers in their drug discovery and development endeavors.

Introduction

The sulfonamide functional group is a privileged scaffold in modern drug discovery, present in a wide array of therapeutic agents with diverse biological activities, including antibacterial, anticancer, and anti-inflammatory properties. The most common method for the synthesis of sulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine. This compound is a valuable building block for introducing the 2,6-dichlorophenylsulfonyl moiety, which can significantly modulate the physicochemical and pharmacological properties of a molecule.

However, the reactivity of this compound is uniquely challenging due to the steric hindrance imposed by the two ortho-chlorine atoms. This guide will delve into the specific reactivity of this compound with primary amines, offering insights and practical guidance for its effective use in organic synthesis.

Reaction Principles and Mechanism

The reaction of this compound with a primary amine proceeds via a nucleophilic acyl substitution at the electrophilic sulfur atom of the sulfonyl chloride. The lone pair of electrons on the nitrogen atom of the primary amine attacks the sulfur atom, leading to the formation of a tetrahedral intermediate. Subsequent elimination of a chloride ion and a proton, typically facilitated by a base, yields the stable N-substituted-2,6-dichlorobenzenesulfonamide and hydrochloric acid. The presence of a base is crucial to neutralize the in-situ generated HCl, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[1][2]

The Critical Impact of Steric Hindrance

The two chlorine atoms in the ortho positions of this compound create significant steric bulk around the electrophilic sulfur center. This "ortho effect" physically impedes the approach of the nucleophilic primary amine, leading to several challenges:[3]

-

Slower Reaction Rates: Compared to less hindered sulfonyl chlorides like its 2,4-dichloro isomer or p-toluenesulfonyl chloride, the reaction with this compound is often significantly slower.[3]

-

Lower Yields: Incomplete reactions are common, resulting in lower yields of the desired sulfonamide.[3]

-

Requirement for More Forcing Conditions: Higher temperatures, longer reaction times, and the use of catalysts may be necessary to drive the reaction to completion.

The steric bulk of the primary amine itself also plays a crucial role. Less hindered primary amines will react more readily than bulky ones, where the combined steric hindrance can make the reaction exceptionally difficult.[3]

Data Presentation: Reactivity with Primary Amines

The following tables summarize the expected reactivity and conditions for the reaction of this compound with various primary amines. The data is compiled from general principles of sulfonamide synthesis and information on sterically hindered reactions. Actual results may vary and optimization is often required.

Table 1: Reaction of this compound with Various Primary Amines

| Primary Amine | Steric Hindrance | Typical Base | Typical Solvent | Expected Reaction Time | Expected Yield | Notes |

| Aniline | Low | Pyridine, Triethylamine | Dichloromethane (DCM), Tetrahydrofuran (THF) | 12-48 hours | Moderate to Good | Reaction is generally feasible but slower than with less hindered sulfonyl chlorides. |

| Benzylamine | Low | Triethylamine, DIPEA | DCM, THF | 12-48 hours | Moderate to Good | Similar reactivity to aniline. |

| Cyclohexylamine | Medium | Triethylamine, DBU | THF, Acetonitrile | 24-72 hours | Low to Moderate | Increased steric bulk on the amine slows the reaction. |

| tert-Butylamine | High | DBU, Proton Sponge | Toluene, Dioxane (at reflux) | Days | Very Low to Nil | Reaction is extremely difficult due to severe steric hindrance. Catalytic methods may be required. |

DBU = 1,8-Diazabicyclo[5.4.0]undec-7-ene, DIPEA = N,N-Diisopropylethylamine

Table 2: Comparison of Dichlorobenzenesulfonyl Chloride Isomers with Aniline

| Sulfonyl Chloride | Ortho-Substitution | Relative Reaction Rate | Typical Yield with Aniline |

| 2,4-Dichlorobenzenesulfonyl chloride | One ortho-chlorine | Moderate | High (>90%)[2] |

| This compound | Two ortho-chlorines | Slow | Moderate |

| 3,5-Dichlorobenzenesulfonyl chloride | No ortho-chlorines | Fast | High |

Experimental Protocols

The following are detailed experimental protocols that serve as a starting point for the reaction of this compound with a primary amine. Optimization of temperature, reaction time, and stoichiometry is highly recommended.

Protocol 1: General Synthesis of an N-Aryl-2,6-dichlorobenzenesulfonamide

Materials:

-

This compound (1.0 eq)

-

Substituted Aniline (1.1 eq)

-

Anhydrous Pyridine (as solvent and base) or Triethylamine (2.0 eq) in an anhydrous aprotic solvent (e.g., DCM, THF)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

1M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica Gel for chromatography

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the substituted aniline (1.1 eq) in anhydrous pyridine or anhydrous DCM/THF.

-

Base Addition: If not using pyridine as the solvent, add triethylamine (2.0 eq) to the solution.

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Sulfonyl Chloride Addition: Dissolve this compound (1.0 eq) in a minimal amount of the anhydrous solvent. Add this solution dropwise to the reaction mixture at 0 °C over 20-30 minutes.

-

Reaction: Allow the reaction to warm to room temperature and stir for 24-72 hours. The reaction may require heating to reflux for less reactive amines. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x) to remove the base, water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., Ethanol/water or Ethyl Acetate/Hexanes) to yield the pure sulfonamide.

Protocol 2: Catalytic Approach for Hindered Amines

For sterically demanding primary amines where the reaction is sluggish, the addition of a catalyst can be beneficial.

Modification to Protocol 1:

-

Add a catalytic amount of 4-Dimethylaminopyridine (DMAP) (0.1 eq) to the reaction mixture along with the base before the addition of the sulfonyl chloride. DMAP acts as a nucleophilic catalyst, forming a more reactive sulfonylpyridinium intermediate.

Mandatory Visualizations

Reaction Workflow

Caption: General workflow for the synthesis of N-substituted-2,6-dichlorobenzenesulfonamides.

Troubleshooting Logic for Low Reactivity

Caption: Decision-making workflow for troubleshooting low reactivity.

Conclusion

The reaction of this compound with primary amines presents unique challenges due to significant steric hindrance. However, with a thorough understanding of the reaction mechanism and the factors influencing its rate, researchers can devise effective strategies to synthesize the desired N-substituted-2,6-dichlorobenzenesulfonamides. Careful selection of reaction conditions, including the base, solvent, temperature, and the potential use of a catalyst, is paramount for achieving successful outcomes. This guide provides the necessary foundational knowledge and practical protocols to navigate the complexities of working with this sterically encumbered yet valuable synthetic building block.

References

An In-depth Technical Guide on the Electrophilicity of 2,6-Dichlorobenzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the electrophilicity of 2,6-dichlorobenzenesulfonyl chloride, a key reagent in organic synthesis and drug discovery. The strategic placement of two chlorine atoms in the ortho positions to the sulfonyl chloride group significantly influences its reactivity. This document explores the electronic and steric effects of these substituents, drawing upon established principles of physical organic chemistry. While direct quantitative data for this specific molecule is scarce in publicly available literature, this guide offers a robust framework for understanding and predicting its reactivity by analogical reasoning from related compounds and theoretical principles. Detailed experimental protocols for the synthesis of sulfonamides, a principal application of this reagent, are also provided, alongside visualizations of reaction mechanisms and experimental workflows to facilitate practical application in a research and development setting.

Introduction

This compound is an aromatic sulfonyl chloride that serves as a versatile building block in the synthesis of a wide array of organic molecules, most notably sulfonamides. The sulfonamide functional group is a cornerstone in medicinal chemistry, found in numerous antibacterial, anti-inflammatory, and anticancer agents. The efficacy and reaction kinetics of sulfonamide synthesis are critically dependent on the electrophilicity of the sulfonyl chloride reagent. The presence of two electron-withdrawing chlorine atoms on the benzene ring of this compound is expected to enhance the electrophilicity of the sulfur atom, making it a highly reactive sulfonylating agent. However, the ortho-positioning of these substituents also introduces significant steric hindrance, which can modulate its reactivity profile. This guide aims to provide a detailed understanding of these competing factors to enable its effective utilization in research and drug development.

Theoretical Framework of Electrophilicity

The electrophilicity of an aryl sulfonyl chloride is primarily governed by the electron density at the sulfur atom of the sulfonyl chloride moiety. A lower electron density results in a more electrophilic center, which is more susceptible to nucleophilic attack. Two main factors influence this electron density:

-

Electronic Effects: These are the inductive and resonance effects of the substituents on the aromatic ring. Electron-withdrawing groups (EWGs) decrease the electron density at the sulfur atom, thereby increasing electrophilicity.

-

Steric Effects: The size and position of substituents can physically hinder the approach of a nucleophile to the electrophilic sulfur center, thereby decreasing the reaction rate.

Electronic Effects: The Hammett and Taft Equations

The Hammett equation is a linear free-energy relationship that quantitatively describes the effect of meta- and para-substituents on the reactivity of benzene derivatives.[1] It is given by:

log(k/k₀) = σρ

where:

-

k is the rate constant for the substituted reaction.

-

k₀ is the rate constant for the unsubstituted reaction.

-

σ (sigma) is the substituent constant, which depends on the nature and position of the substituent.

-

ρ (rho) is the reaction constant, which depends on the nature of the reaction.

For ortho-substituents, the Hammett equation is often inadequate due to the significant contribution of steric effects. The Taft equation was developed to address this by separating polar (electronic) and steric effects.[2][3][4]

Steric Effects of Ortho-Substituents

The two chlorine atoms in the ortho-positions of this compound create significant steric hindrance around the sulfonyl chloride group.[6][7] This steric bulk can impede the approach of a nucleophile, potentially slowing down the reaction rate, especially with bulky nucleophiles.[6] This "ortho effect" is a crucial consideration when planning syntheses with this reagent. In some cases, the steric hindrance can be so pronounced that it prevents the formation of disulfonated products, which can be an advantage in achieving monosulfonylation.[8]

Quantitative Data and Comparative Analysis

Direct quantitative data such as reaction rate constants or computationally derived parameters like LUMO (Lowest Unoccupied Molecular Orbital) energy for this compound are not extensively reported in the literature. However, we can infer its reactivity by comparing it with other substituted benzenesulfonyl chlorides.

Table 1: Hammett Constants for Relevant Substituents

| Substituent | σ_meta | σ_para |

| -Cl | +0.37 | +0.23 |

| -NO₂ | +0.71 | +0.78 |

| -CH₃ | -0.07 | -0.17 |

| -OCH₃ | +0.12 | -0.27 |

Data sourced from publicly available chemical data compilations.[5]

The strongly positive σ values for the chloro and nitro groups indicate their electron-withdrawing nature, which increases the electrophilicity of the corresponding benzenesulfonyl chlorides. Conversely, the negative σ values for the methyl and methoxy groups indicate their electron-donating nature, which decreases electrophilicity. Based on the additive effect of the Hammett constants, this compound is expected to be a highly reactive electrophile, likely more reactive than benzenesulfonyl chloride itself.

Table 2: Qualitative Comparison of Reactivity of Substituted Benzenesulfonyl Chlorides

| Compound | Electronic Effect of Substituent(s) | Expected Relative Electrophilicity | Steric Hindrance |

| Benzenesulfonyl chloride | None (Reference) | Baseline | Low |

| 4-Nitrobenzenesulfonyl chloride | Strongly electron-withdrawing | High | Low |

| 4-Methylbenzenesulfonyl chloride (Tosyl chloride) | Electron-donating | Low | Low |

| This compound | Strongly electron-withdrawing | Very High | High |

| 2,4-Dichlorobenzenesulfonyl chloride | Strongly electron-withdrawing | High | Moderate |

This qualitative comparison suggests that while this compound is electronically highly activated, its reactivity in practice will be a balance between this high intrinsic electrophilicity and the significant steric hindrance.

Experimental Protocols

The primary application of this compound is in the synthesis of sulfonamides. The following are detailed protocols for this reaction, which can be adapted based on the specific nucleophile used.

General Protocol for the Synthesis of a Sulfonamide from a Primary or Secondary Amine

This protocol is a standard procedure for the reaction of this compound with a non-hindered primary or secondary amine.

Materials:

-

This compound (1.0 eq)

-

Primary or Secondary Amine (1.0 - 1.2 eq)

-

Anhydrous Pyridine or Triethylamine (1.5 - 2.0 eq)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

1M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica Gel for chromatography

-

Solvents for chromatography (e.g., Ethyl Acetate/Hexanes)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 eq) in anhydrous DCM or THF.

-

Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add the base (e.g., pyridine, 1.5 eq) to the stirred solution.

-

Sulfonyl Chloride Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.

-

Reaction: Allow the reaction to warm to room temperature and stir for 6-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

-

Characterization: Characterize the purified sulfonamide using appropriate analytical techniques (e.g., NMR, MS, IR).

Microwave-Assisted Synthesis of a Sulfonamide

For rapid synthesis, a microwave-assisted protocol can be employed.

Materials:

-

This compound (1.0 eq)

-

Primary or Secondary Amine (1.0 eq)

-

Pyridine (catalytic amount, if necessary)

-

n-Hexane

Procedure:

-

Reaction Setup: In a microwave-safe reaction vessel, add the amine (1.0 eq) followed by this compound (1.0 eq). If the amine is a solid, a minimal amount of a suitable high-boiling solvent can be added.

-

Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a suitable temperature (e.g., 100-150 °C) for a short duration (e.g., 5-20 minutes). Optimize the time and temperature for the specific substrates.

-

Workup: After cooling, treat the reaction mixture with n-hexane and allow it to stand at room temperature.

-

Purification: The resulting crystals can be collected by filtration, washed with cold n-hexane, and dried to yield the final product. Further purification by recrystallization or chromatography may be necessary.

-

Characterization: Characterize the purified sulfonamide using appropriate analytical techniques.

Visualizations

Signaling Pathway/Reaction Mechanism

The formation of a sulfonamide from this compound and an amine proceeds via a nucleophilic acyl substitution-like mechanism at the sulfur atom.

Caption: Mechanism of Sulfonamide Formation.

Experimental Workflow

The general workflow for the synthesis and purification of a sulfonamide using this compound is outlined below.

Caption: Sulfonamide Synthesis Workflow.

Logical Relationship of Factors Affecting Reactivity

The overall reactivity of this compound is a balance of electronic and steric factors.

Caption: Factors Influencing Reactivity.

Conclusion

This compound is a potent electrophile due to the strong electron-withdrawing nature of the two ortho-chlorine substituents. This high intrinsic reactivity is, however, tempered by significant steric hindrance around the sulfonyl group. This dual character makes it a valuable reagent, for instance, in promoting monosulfonylation or reacting with less hindered nucleophiles. For researchers and drug development professionals, a thorough understanding of these competing electronic and steric effects is paramount for the successful design and execution of synthetic routes involving this compound. The provided experimental protocols offer a practical starting point for the synthesis of sulfonamides, and the conceptual diagrams serve to clarify the underlying principles governing its reactivity. Future computational studies and kinetic experiments on this compound would be invaluable in providing precise quantitative data to further refine our understanding of this important synthetic tool.

References

- 1. Hammett equation - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. Taft equation - Wikipedia [en.wikipedia.org]

- 4. dalalinstitute.com [dalalinstitute.com]

- 5. web.viu.ca [web.viu.ca]

- 6. benchchem.com [benchchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. utoronto.scholaris.ca [utoronto.scholaris.ca]

Spectroscopic Data for 2,6-Dichlorobenzenesulfonyl Chloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,6-Dichlorobenzenesulfonyl chloride (CAS No. 6579-54-0), a key intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and dyes. This document outlines the available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for data acquisition.

Core Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound, presented in a clear and concise format for easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The following tables present the available proton (¹H) and predicted carbon-13 (¹³C) NMR data for this compound.

¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.57 | Doublet (d) | 2H | Aromatic H (meta) |

| 7.47 | Triplet (t) | 1H | Aromatic H (para) |

| Note: The reported splitting pattern (doublet for the 2 meta protons and triplet for the para proton) from one source is atypical for a 2,6-disubstituted benzene ring where a triplet for the para proton and a doublet for the two equivalent meta protons would be expected. This data should be used with caution and ideally confirmed by acquiring a new spectrum.[1] |

¹³C NMR Data

| Predicted Chemical Shift (δ) ppm | Assignment |

| 139.5 | C-S |

| 135.2 | C-Cl |

| 132.8 | C-H (para) |

| 129.0 | C-H (meta) |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is characterized by strong absorptions corresponding to the sulfonyl chloride and the substituted benzene ring.

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| ~3100-3000 | Aromatic C-H Stretch | Medium-Weak |

| ~1570, ~1450 | Aromatic C=C Stretch | Medium-Strong |

| 1385-1375 | SO₂ Asymmetric Stretch | Strong |

| 1190-1170 | SO₂ Symmetric Stretch | Strong |

| ~780 | C-Cl Stretch | Strong |

| ~580 | S-Cl Stretch | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of this compound is available from the NIST Mass Spectrometry Data Center.[2][3]

Key Mass Spectrometry Data

| Property | Value |

| Molecular Formula | C₆H₃Cl₃O₂S |

| Molecular Weight | 245.51 g/mol |

| Exact Mass | 243.8919 Da |

| Ionization Mode | Electron Ionization (EI) |

Major Fragmentation Peaks (m/z)

| m/z | Relative Intensity | Possible Fragment |

| 244 (M⁺) | Moderate | Molecular Ion |

| 209 | High | [M-Cl]⁺ |

| 174 | High | [M-SO₂Cl]⁺ |

| 145 | High | [C₆H₃Cl₂]⁺ |

| 109 | Moderate | [C₆H₃Cl]⁺ |

| 75 | Moderate | [C₆H₃]⁺ |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Methodology:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Pulse Sequence: Standard single-pulse sequence.

-

Spectral Width: -2 to 12 ppm.

-

Number of Scans: 16-32.

-

Relaxation Delay: 1-2 seconds.

-

Temperature: 298 K.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Spectral Width: 0 to 200 ppm.

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

-

Relaxation Delay: 2-5 seconds.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs) using the spectrometer software. Calibrate the chemical shifts to the TMS signal.

ATR-FTIR Spectroscopy

Objective: To obtain the infrared spectrum of solid this compound to identify its functional groups.

Methodology:

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory (e.g., a diamond or zinc selenide crystal).

-

Sample Preparation: Place a small amount (a few milligrams) of the solid this compound powder directly onto the ATR crystal.

-

Data Acquisition:

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Scan: Apply pressure to the sample using the ATR pressure clamp to ensure good contact with the crystal. Record the sample spectrum.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The spectrometer software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Instrumentation: A Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an electron ionization (EI) source.

-

GC Conditions:

-

Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a 5% phenyl-methylpolysiloxane stationary phase).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Start at a suitable initial temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at a rate of 10-20 °C/min to a final temperature of 280-300 °C, and hold for several minutes.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Ion Source Temperature: 230 °C.

-

Transfer Line Temperature: 280 °C.

-

-

Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram (TIC). Analyze the mass spectrum of this peak to determine the molecular ion and the fragmentation pattern.

Visualized Workflow

The following diagram illustrates the logical workflow for the complete spectroscopic analysis of this compound.

Caption: Workflow for Spectroscopic Analysis.

References

An In-depth Technical Guide to the Solubility of 2,6-Dichlorobenzenesulfonyl Chloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2,6-Dichlorobenzenesulfonyl chloride, a key intermediate in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals. Understanding its solubility is critical for optimizing reaction conditions, developing robust purification strategies, and formulating active pharmaceutical ingredients. This document consolidates available solubility data, presents a detailed experimental protocol for its determination, and offers a visual representation of the experimental workflow.

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 6579-54-0[1][2][3][4][5] |

| Molecular Formula | C₆H₃Cl₃O₂S[2][4] |

| Molecular Weight | 245.51 g/mol [2] |

| Appearance | White to light yellow powder or crystals[1] |

| Melting Point | 53-56 °C[1] |

Solubility Profile

The solubility of this compound is dictated by the interplay of its molecular structure and the properties of the solvent, such as polarity and the potential for hydrogen bonding.

Publicly available quantitative solubility data for this compound in organic solvents is limited. The following table summarizes the available data.

| Solvent | Chemical Formula | Temperature | Solubility |

| Water | H₂O | Ambient | 0.051 mg/mL (calculated)[2] |

Note: The water solubility is a calculated value and indicates low aqueous solubility. It is also important to note that this compound reacts with water.[1]

Based on the general behavior of sulfonyl chlorides, the following qualitative solubility profile can be expected:

-

Aprotic Polar Solvents (e.g., Acetone, Tetrahydrofuran, Ethyl Acetate, Acetonitrile): Expected to exhibit good solubility due to favorable dipole-dipole interactions between the polar sulfonyl chloride group and the solvent.

-

Halogenated Solvents (e.g., Dichloromethane, Chloroform): Good solubility is anticipated due to the "like dissolves like" principle, as both the solute and solvent contain chlorine atoms.

-

Non-Polar Solvents (e.g., Toluene, Hexane): Lower solubility is expected as the polar nature of the sulfonyl chloride is not well-solvated by non-polar solvents.

-

Protic Solvents (e.g., Alcohols like Methanol and Ethanol): While this compound may initially dissolve in protic solvents, it is expected to react with the hydroxyl group of the alcohol, leading to the formation of the corresponding sulfonate ester. This reactivity should be a critical consideration in any application involving alcoholic solvents.

Experimental Protocol for Quantitative Solubility Determination

The following is a detailed methodology for the quantitative determination of the solubility of this compound in an organic solvent of interest. This protocol is based on the widely accepted equilibrium shake-flask method followed by gravimetric analysis.

-

This compound (high purity)

-

Anhydrous organic solvent of interest

-

Analytical balance (readable to at least 0.1 mg)

-

Thermostatically controlled shaker or incubator

-

Sealable glass vials

-

Syringe filters (PTFE, 0.22 µm)

-

Pre-weighed glass vials for analysis

-

Vacuum oven or a stream of inert gas (e.g., nitrogen) for solvent evaporation

-

Desiccator

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a sealable glass vial. The presence of undissolved solid is essential to ensure that the solution reaches saturation.

-

Add a known volume of the anhydrous organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the sealed vial in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to ensure that equilibrium is reached. A typical duration is 24 to 48 hours. The time required to reach equilibrium should be determined empirically by taking measurements at different time points (e.g., 24, 36, and 48 hours) to ensure the concentration has plateaued.[6]

-

-

Phase Separation:

-

Once equilibrium is established, remove the vial from the shaker and allow it to stand undisturbed at the same constant temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully draw a known volume of the supernatant (the clear, saturated solution) using a syringe.

-

Immediately filter the solution through a 0.22 µm syringe filter into a pre-weighed glass vial. This step is crucial to remove any undissolved microparticles.

-

-

Gravimetric Analysis:

-

Weigh the vial containing the filtered saturated solution to determine the total mass of the solution.

-

Carefully evaporate the solvent from the vial. This can be achieved by placing the vial in a vacuum oven at a temperature below the melting point of this compound or by gently passing a stream of inert gas over the solution.

-

Once the solvent is completely removed, place the vial containing the solid residue in a desiccator to cool to room temperature and to ensure any residual moisture is removed.

-

Weigh the vial containing the dry solid residue.

-

The solubility can be calculated using the following formulas:

-

Mass of the saturated solution = (Mass of vial + solution) - (Mass of empty vial)

-

Mass of the dissolved solid = (Mass of vial + solid residue) - (Mass of empty vial)

-

Mass of the solvent = Mass of the saturated solution - Mass of the dissolved solid

Solubility ( g/100 g solvent) = (Mass of the dissolved solid / Mass of the solvent) x 100

Solubility (mg/mL) = (Mass of the dissolved solid in mg) / (Volume of the filtered solution in mL)

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound.

Caption: Workflow for the gravimetric determination of solubility.

References

- 1. This compound CAS#: 6579-54-0 [chemicalbook.com]

- 2. 6579-54-0 | this compound | Aryls | Ambeed.com [ambeed.com]

- 3. This compound | 6579-54-0 [chemicalbook.com]

- 4. 2,6-Dichlorobenzenesulfonylchloride | C6H3Cl3O2S | CID 522183 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 6579-54-0|this compound|BLD Pharm [bldpharm.com]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Thermal Stability of 2,6-Dichlorobenzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of 2,6-Dichlorobenzenesulfonyl chloride. Due to the limited availability of specific, publicly accessible thermal analysis data for this compound, this document focuses on its known chemical properties, factors influencing its stability, recommended handling and storage procedures, and generalized experimental protocols for its thermal assessment.

Introduction

This compound (CAS No. 6579-54-0) is an important raw material and intermediate used in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and dyestuffs.[1] As an aryl sulfonyl chloride derivative, its reactivity is central to its utility, but this reactivity also dictates its stability profile.[1][2] Understanding the thermal stability of this compound is critical for ensuring safe handling, storage, and process design to prevent hazardous decomposition.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for its proper handling and for designing experimental procedures.

| Property | Value | Reference(s) |

| CAS Number | 6579-54-0 | [2][3][4] |

| Molecular Formula | C₆H₃Cl₃O₂S | [3][4] |

| Molecular Weight | 245.50 g/mol | [3][4] |

| Appearance | White to light yellow powder or crystal | [5] |

| Melting Point | 52.0 to 56.0 °C | [2][5] |

| Purity | >97.0% (GC) | [5] |

| Solubility | Reacts with water. | [1][6] |

Thermal and Chemical Stability Profile

-

Thermal Decomposition: Thermal decomposition can lead to the release of irritating and toxic gases and vapors, including hydrogen chloride, sulfur oxides, and carbon oxides.[7]

-

Moisture Sensitivity: The compound is highly sensitive to moisture.[6][8][9] It reacts with water, likely through hydrolysis, which compromises its integrity and leads to the formation of corrosive byproducts.

The diagram below illustrates the key factors that can negatively influence the stability of this compound.

Caption: Factors negatively impacting the stability of this compound.

The most significant chemical reaction affecting its stability during storage and handling is hydrolysis. The sulfonyl chloride functional group readily reacts with water to yield the corresponding sulfonic acid and hydrochloric acid (HCl), as depicted in the pathway below.

Caption: Hydrolysis pathway of this compound.

Recommended Handling and Storage

To maintain the integrity and ensure the safety of this compound, strict adherence to proper handling and storage protocols is necessary. The recommendations compiled from multiple safety data sheets are summarized in Table 2.

| Parameter | Recommendation | Reference(s) |

| Handling | Use only under a chemical fume hood. Wear personal protective equipment (gloves, protective clothing, eye/face protection). Avoid breathing dust. Avoid contact with skin, eyes, and clothing. | [7][10][11] |

| Storage | Keep containers tightly closed in a dry, cool, and well-ventilated place. Store in a corrosives area. Protect from moisture. Store under an inert gas (e.g., Argon or Nitrogen). | [6][7][10][11] |

| Conditions to Avoid | Exposure to moist air or water. Incompatible products. | [8] |

| Incompatible Materials | Water, strong bases, alcohols. | [8] |

Generalized Experimental Protocols for Thermal Stability Assessment

To determine the specific thermal stability parameters, such as onset decomposition temperature and heat of decomposition, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the most widely used techniques.[12] The following sections describe generalized protocols for these analyses.

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the temperature at which decomposition begins and the extent of mass loss.

Experimental Protocol:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a suitable TGA pan (e.g., alumina or platinum).

-

Atmosphere: Purge the TGA furnace with an inert gas, typically nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

-

Temperature Program:

-

Equilibrate the sample at a starting temperature of 25-30 °C.

-

Heat the sample from the starting temperature to a final temperature (e.g., 500 °C) at a constant heating rate, typically 10 °C/min.

-

-

Data Analysis: Record the mass loss as a function of temperature. The onset temperature of decomposition is typically determined from the resulting TGA curve.

DSC measures the heat flow into or out of a sample as it is subjected to a controlled temperature program. It is used to detect thermal events such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these events.

Experimental Protocol:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum or gold-plated pan. A hermetic seal is crucial to contain any evolved gases during decomposition.

-

Atmosphere: Use an inert nitrogen purge gas at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate the sample at a starting temperature of 25 °C.

-

Heat the sample at a constant rate (e.g., 10 °C/min) to a temperature beyond its expected decomposition.

-

-

Data Analysis: Record the heat flow as a function of temperature. The melting point will appear as an endothermic peak, and decomposition may appear as a complex series of endothermic or exothermic events.

The workflow for conducting a comprehensive thermal stability analysis is visualized in the diagram below.

Caption: General experimental workflow for thermal stability assessment using TGA and DSC.

Conclusion

While this compound is stable under recommended conditions, its thermal stability is critically influenced by temperature and, most significantly, by moisture. The compound's sensitivity to hydrolysis necessitates stringent control over its storage and handling environment to prevent degradation and the formation of corrosive byproducts. For applications requiring precise knowledge of its thermal limits, a systematic evaluation using techniques such as TGA and DSC is essential. The generalized protocols provided herein offer a framework for conducting such an analysis to ensure process safety and product quality in research and development settings.

References

- 1. mdpi.com [mdpi.com]

- 2. dspace.mit.edu [dspace.mit.edu]

- 3. rsc.org [rsc.org]

- 4. Thermal decomposition - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. Thermal decomposition of carboxylate ionic liquids: trends and mechanisms - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 7. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article) | OSTI.GOV [osti.gov]

- 8. uspbpep.com [uspbpep.com]

- 9. Thermal decomposition of sulfenyl chlorides - 科研通 [ablesci.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. mt.com [mt.com]

Navigating the Risks: A Technical Guide to the Hazards and Safe Handling of 2,6-Dichlorobenzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hazards and essential safety precautions for 2,6-Dichlorobenzenesulfonyl chloride (CAS No. 6579-54-0). Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the integrity of research outcomes. This document consolidates critical safety data, outlines safe handling protocols, and provides clear guidance for emergency situations.

Hazard Identification and Classification

This compound is classified as a hazardous chemical and requires careful handling.[1] It is a corrosive solid that can cause severe skin burns and eye damage.[1][2][3] Inhalation of dust may lead to respiratory irritation.[1]

GHS Classification Summary

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage[1][2][3] |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage[3] |

| Specific target organ toxicity (single exposure) | 3 | H335: May cause respiratory irritation[1] |

| Corrosive to metals | 1 | H290: May be corrosive to metals |

Physical and Chemical Properties

A thorough understanding of the physical and chemical properties of this compound is fundamental to its safe handling and storage.

| Property | Value |

| CAS Number | 6579-54-0[1][4] |

| Molecular Formula | C₆H₃Cl₃O₂S[4] |

| Molecular Weight | 245.51 g/mol [4] |

| Appearance | White to light yellow powder or crystal |

| Melting Point | 53-56 °C (lit.)[4][5] |

| Water Solubility | Reacts with water[5][6] |

| Sensitivity | Moisture sensitive[6][7] |

Safe Handling and Experimental Protocols

Strict adherence to the following protocols is mandatory when working with this compound to minimize exposure and ensure a safe laboratory environment.

Engineering Controls

-

Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[1][7][8] Local exhaust ventilation should be used to control the dispersion of dust.

-

Eye Wash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1]

Personal Protective Equipment (PPE)

The following personal protective equipment must be worn at all times when handling this compound:

| PPE Category | Specification |

| Eye and Face Protection | Chemical safety goggles and a face shield are required.[4] |

| Skin Protection | A lab coat and appropriate chemical-resistant gloves (e.g., nitrile rubber) must be worn.[4][9] Inspect gloves for any signs of degradation before use.[9] |

| Respiratory Protection | For operations that may generate dust, a NIOSH-approved P3 respirator cartridge is recommended.[4] |

General Handling Procedures

-

Avoid all direct contact with the skin, eyes, and clothing.[1][7]

-

Do not breathe in the dust.[1]

-

Use non-sparking tools to prevent ignition sources.[8]

-

Keep the container tightly closed when not in use.[1][7][10]

Storage and Disposal

Proper storage and disposal are critical to prevent accidents and environmental contamination.

Storage

-

Store in a dry, cool, and well-ventilated area designated for corrosive materials.[1][7]

-

Keep containers tightly closed to prevent moisture contact.[1][7][10] The compound is moisture-sensitive.[6][7]

-

Store away from incompatible materials such as strong oxidizing agents and bases.[1][8]

Disposal

-

Dispose of waste in accordance with all applicable local, state, and federal regulations.

-

Contaminated packaging should be treated as hazardous waste.

Emergency and First-Aid Procedures

Immediate and appropriate first-aid measures are crucial in the event of exposure.

| Exposure Route | First-Aid Protocol |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[1] Seek immediate medical attention.[1] |

| Skin Contact | Immediately remove all contaminated clothing and shoes.[1][10] Wash the affected area with soap and plenty of water.[1][10] Seek immediate medical attention.[1] |

| Inhalation | Move the victim to fresh air.[1] If breathing is difficult or has stopped, provide artificial respiration.[1] Seek immediate medical attention.[1] |

| Ingestion | Do NOT induce vomiting.[1][7] Rinse the mouth with water.[7] Never give anything by mouth to an unconscious person.[7] Seek immediate medical attention.[1][7] |

Hazard-Precaution Relationship Diagram

The following diagram illustrates the logical flow from the inherent hazards of this compound to the necessary safety precautions.

Caption: Hazard to Precaution Flow for this compound.

References

- 1. fishersci.com [fishersci.com]

- 2. 2,6-Dichlorobenzenesulfonylchloride | C6H3Cl3O2S | CID 522183 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. aksci.com [aksci.com]

- 4. 2,6-二氯苯磺酰氯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound | 6579-54-0 [chemicalbook.com]

- 6. This compound CAS#: 6579-54-0 [chemicalbook.com]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

- 8. fishersci.com [fishersci.com]

- 9. sigmaaldrich.cn [sigmaaldrich.cn]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Sulfonamides using 2,6-Dichlorobenzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction